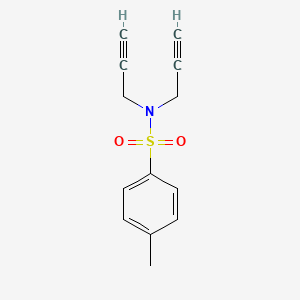

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPRNGRENISUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317057 | |

| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-54-1 | |

| Record name | 18773-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a versatile bifunctional molecule featuring a central sulfonamide scaffold flanked by two terminal alkyne moieties. This unique structure renders it a valuable building block in synthetic chemistry, particularly in the realm of click chemistry, for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications in medicinal chemistry and drug development. The strategic placement of two propargyl groups allows for dual functionalization, enabling the creation of macrocycles, polymers, and multivalent ligand systems, thus opening avenues for the development of novel therapeutic agents and advanced materials.

Introduction: The Significance of the Dipropargyl Sulfonamide Scaffold

Sulfonamides are a well-established and privileged structural motif in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of reactive handles, such as terminal alkynes, onto the sulfonamide core significantly expands its synthetic utility. This compound, in particular, presents a unique platform for molecular construction. The two propargyl groups serve as handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of 1,2,3-triazole linkages under mild conditions.[5][6][7] This capability to participate in two independent cycloaddition reactions makes it an ideal candidate for creating molecules with defined spatial arrangements and for the assembly of complex structures from simpler building blocks.

Physicochemical Properties

This compound is a white to yellow or orange crystalline powder at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂S | [8] |

| Molecular Weight | 247.31 g/mol | |

| CAS Number | 18773-54-1 | |

| Melting Point | 59.0 to 63.0 °C | |

| Appearance | White to Yellow to Orange powder to crystal | |

| Solubility | Slightly soluble in Methanol | |

| Purity | >98.0% (HPLC) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available p-toluenesulfonyl chloride. The first step involves the mono-propargylation of the corresponding sulfonamide, followed by a second propargylation to yield the desired di-substituted product.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (Mono-substituted Precursor)

This procedure is adapted from a general method for the synthesis of N-substituted sulfonamides.

-

To a stirred solution of p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.2 eq).

-

Slowly add propargylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hot petrol ether and ethyl acetate) to afford 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide as a beige solid.

Characterization Data for 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide:

-

FTIR-ATR (neat): 3267, 3033, 2914, 1597, 1495, 1453, 1421, 1321, 1287, 1160, 1093, 1082, 1058, 1028, 874, 805, 740, 682 cm⁻¹.

-

¹H NMR (600 MHz, CDCl₃): δ = 7.78 – 7.75 (m, 2H), 7.33 – 7.24 (m, 5H), 7.22 – 7.18 (m, 2H), 4.62 (t, J = 6.1 Hz, 1H), 4.13 (d, J = 6.1 Hz, 2H), 2.44 (s, 3H) ppm.

-

¹³C NMR (126 MHz, CDCl₃): δ = 143.7, 136.9, 136.4, 129.9, 128.9, 128.1, 128.0, 127.3, 47.4, 21.7 ppm.

-

MS (ESI-TOF, positive mode): m/z (rel intensity) 405.15 (80) [M+K]⁺.

Step 2: Synthesis of this compound (Di-substituted Product)

This proposed procedure is based on general N-alkylation methods for sulfonamides.[9]

-

To a solution of 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add propargyl bromide (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two terminal alkyne groups. These functionalities are prime substrates for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

"Click Chemistry" and the Construction of Complex Architectures

The dual alkyne functionalities allow for stepwise or one-pot double "click" reactions with various azide-containing molecules. This enables the synthesis of:

-

Macrocycles: By reacting with a diazide linker, intramolecular cyclization can be achieved, leading to the formation of macrocyclic structures.

-

Polymers and Dendrimers: The molecule can act as a cross-linking agent or a core for the divergent synthesis of dendrimers.

-

Bifunctional Probes and Conjugates: Each alkyne can be independently functionalized with different molecules, such as a fluorescent dye and a targeting ligand, to create bifunctional probes for biological imaging and diagnostics.

Potential Applications in Drug Discovery

The sulfonamide core, combined with the versatility of the triazole linkages formed via click chemistry, makes this compound a promising scaffold for drug discovery.[3][10] The triazole ring is not merely a linker but can actively participate in biological interactions, often mimicking a peptide bond. Potential applications include:

-

Development of Bivalent Ligands: The two arms of the molecule can be functionalized with pharmacophores that bind to two distinct sites on a biological target or to two different targets, potentially leading to enhanced affinity and selectivity.

-

Scaffold for Combinatorial Libraries: The modular nature of click chemistry allows for the rapid synthesis of a large library of compounds by reacting the di-alkyne with a diverse set of azides. This is highly valuable in the lead optimization phase of drug discovery.

-

Targeted Drug Delivery: One alkyne can be used to attach a therapeutic agent, while the other can be conjugated to a targeting moiety (e.g., a peptide or antibody fragment) to facilitate targeted drug delivery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For specific handling and safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its dual terminal alkyne functionalities, coupled with the proven biological relevance of the sulfonamide scaffold, provide a powerful platform for the construction of complex and functionally diverse molecules. The amenability of this compound to "click" chemistry opens up a vast chemical space for the development of novel therapeutics, diagnostic agents, and advanced materials. Further exploration of its reactivity and applications is poised to yield significant advancements in various fields of chemical and biomedical research.

References

- 1. rroeder.nd.edu [rroeder.nd.edu]

- 2. Page loading... [guidechem.com]

- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology [mdpi.com]

- 4. Med.chem sulfonamides | PPT [slideshare.net]

- 5. alliedacademies.org [alliedacademies.org]

- 6. The growing applications of click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | C13H13NO2S | CID 329147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ripublication.com [ripublication.com]

An In-depth Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide (CAS Number: 18773-54-1), a versatile bifunctional molecule. Possessing two terminal alkyne moieties, this compound is a valuable building block in the realm of organic synthesis and medicinal chemistry, particularly in the application of "click" chemistry. This document will delve into its chemical properties, a validated synthesis protocol, spectroscopic characterization, and its potential applications, with a focus on providing practical insights for laboratory and developmental work.

Molecular Overview and Physicochemical Properties

This compound, also known as N,N-Dipropargyl-p-toluenesulfonamide, is a crystalline solid at room temperature. The presence of the tosyl group provides a stable backbone, while the two propargyl groups offer reactive sites for a variety of chemical transformations.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 18773-54-1 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂S | [1] |

| Molecular Weight | 247.31 g/mol | [1] |

| Appearance | White to yellow or orange powder/crystal | [2] |

| Melting Point | 59.0 to 63.0 °C | [2] |

| Purity | >98.0% (typically by HPLC) | [2] |

digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom Definitions N [label="N", pos="0,0!"]; S [label="S", pos="-1.5,0.5!"]; O1 [label="O", pos="-1.8,1.8!"]; O2 [label="O", pos="-2.5,-0.5!"]; C_tosyl [label="", shape=point, pos="-0.8,-1.0!"]; C1_prop1 [label="CH2", pos="1.5,0.5!"]; C2_prop1 [label="C", pos="2.8,0.8!"]; C3_prop1 [label="CH", pos="4.0,1.1!"]; C1_prop2 [label="CH2", pos="1.0,-1.0!"]; C2_prop2 [label="C", pos="2.0,-1.8!"]; C3_prop2 [label="CH", pos="3.0,-2.6!"];

// Benzene Ring node [shape=none]; ring [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"benzene_ring.png" SCALE="TRUE"/>

>, pos="-1.5,-2.5!"]; C_methyl [label="CH3", pos="-1.5,-4.5!"];

// Bonds N -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- C_tosyl; N -- C1_prop1; C1_prop1 -- C2_prop1; C2_prop1 -- C3_prop1 [style=triple]; N -- C1_prop2; C1_prop2 -- C2_prop2; C2_prop2 -- C3_prop2 [style=triple]; C_tosyl -- ring; ring -- C_methyl; }

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-alkylation of p-toluenesulfonamide with propargyl bromide. A strong base is required to deprotonate the sulfonamide nitrogen, facilitating the nucleophilic attack on the propargyl bromide. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Materials and Reagents

-

p-Toluenesulfonamide

-

Propargyl bromide (80% in toluene)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Experimental Procedure

-

Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluenesulfonamide (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask to dissolve the p-toluenesulfonamide.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.

-

Alkylation: Add propargyl bromide (2.5 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

References

An In-depth Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, a versatile bifunctional molecule. With its tosyl group and two terminal alkyne functionalities, this compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential applications, particularly in the realm of "click" chemistry.

Introduction: A Molecule Primed for "Click" Chemistry

This compound, also known as N,N-dipropargyl-p-toluenesulfonamide, is a unique chemical entity that combines the structural features of a sulfonamide with the reactivity of two propargyl groups. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The propargyl groups, containing terminal alkynes, are key participants in the Nobel Prize-winning "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5] This powerful and highly efficient ligation chemistry allows for the facile and specific formation of 1,2,3-triazole linkages, which are themselves valuable pharmacophores known for their stability and diverse biological activities.[6][7]

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of complex molecular architectures, including dendrimers, polymers, and, significantly for drug discovery, bivalent or multifunctional drug candidates. The ability to conjugate two different molecular entities to a central sulfonamide core opens up possibilities for creating novel therapeutics with enhanced potency, selectivity, or modified pharmacokinetic profiles.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the N,N-dipropargylation of p-toluenesulfonamide. This nucleophilic substitution reaction involves the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophilic propargyl source, such as propargyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-alkylation of sulfonamides and related nitrogen-containing heterocycles.[8][9]

Materials:

-

p-Toluenesulfonamide

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of p-toluenesulfonamide (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in anhydrous acetone, add propargyl bromide (2.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the sulfonamide nitrogen, facilitating its nucleophilic attack on the propargyl bromide. An excess is used to ensure complete deprotonation and to neutralize the HBr formed during the reaction.

-

Solvent: Anhydrous acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

Excess Propargyl Bromide: A slight excess of the alkylating agent is used to ensure the complete dialkylation of the sulfonamide.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

Structural Characterization

The structure of this compound is confirmed by a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18773-54-1 | [8] |

| Molecular Formula | C₁₃H₁₃NO₂S | [8] |

| Molecular Weight | 247.31 g/mol | [8] |

| Appearance | White to yellow to orange powder/crystal | [8] |

| Melting Point | 59.0 to 63.0 °C | [8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.3 (d, 4H, N-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (t, 2H, C≡CH) |

| ¹³C NMR (CDCl₃) | δ ~144, ~135, ~130, ~128 (Ar-C), ~78 (C≡CH), ~74 (C≡CH), ~40 (N-CH₂), ~21 (Ar-CH₃) |

| FTIR (KBr, cm⁻¹) | ~3290 (ν C≡C-H), ~2120 (ν C≡C), ~1350 & ~1160 (ν SO₂) |

| Mass Spectrometry (EI) | m/z 247 [M]⁺ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.[10][11][12][13]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its two terminal alkyne groups. These functionalities are poised for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[14][15][16]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules in drug discovery.[17][18]

Diagram 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Caption: The CuAAC reaction combines an alkyne and an azide to form a triazole.

Application in the Synthesis of Bivalent Molecules

The presence of two alkyne groups in this compound allows for the straightforward synthesis of bivalent molecules. By reacting the dipropargyl sulfonamide with two equivalents of an azide-functionalized molecule of interest (or sequentially with two different azide-functionalized molecules), researchers can create symmetrical or unsymmetrical bivalent constructs. This is particularly relevant in drug discovery for targeting dimeric proteins or for enhancing binding affinity through the chelate effect.

Diagram 2: Synthesis of a Symmetrical Bivalent Molecule

Caption: Bivalent molecule synthesis via CuAAC.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation, coupled with the exceptional reactivity of its dual alkyne functionalities in click chemistry, makes it a powerful tool for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound offers a reliable and efficient scaffold for the creation of novel bivalent and multifunctional therapeutic agents. The continued exploration of its applications is expected to yield significant advancements in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide(55022-46-3) 1H NMR [m.chemicalbook.com]

- 5. Ultrasound-promoted solvent-free aza-Michael addition of p-toluenesulfonamide to fumaric esters by potassium carbonate: Synthesis of p-toluenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 15. scispace.com [scispace.com]

- 16. glenresearch.com [glenresearch.com]

- 17. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide: A Homobifunctional Linker for Advanced Click Chemistry

Executive Summary

This technical guide provides a comprehensive overview of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, a pivotal reagent in modern medicinal chemistry and drug development. This molecule, distinguished by a central p-toluenesulfonamide (tosyl) core and two terminal propargyl (prop-2-yn-1-yl) groups, serves as a versatile homobifunctional linker. Its primary utility lies in the realm of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," where the dual alkyne functionalities enable the precise and efficient coupling of two azide-containing molecules. This document details the compound's fundamental physicochemical properties, provides a robust and validated synthesis protocol, explores its chemical reactivity, and outlines its practical applications in bioconjugation and drug discovery.

Molecular Identity and Physicochemical Properties

This compound is a structurally precise molecule designed for high-reactivity applications. The sulfonamide core provides chemical stability, while the two terminal alkyne groups are readily available for covalent bond formation.

Chemical Structure

The structural arrangement features a central sulfonamide group derived from p-toluenesulfonyl chloride, N-substituted with two propargylamine-derived propargyl groups.

Caption: 2D Structure of this compound.

Core Data Summary

All quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N,N-Dipropargyl-p-toluenesulfonamide | TCI[1] |

| CAS Number | 18773-54-1 | TCI[1] |

| Molecular Formula | C₁₃H₁₃NO₂S | PubChem[2] |

| Molecular Weight | 247.32 g/mol | ChemUniverse |

| Appearance | White to yellow crystalline powder | TCI[3] |

| Purity | >98% (HPLC) | TCI[3] |

| Melting Point | 59.0 to 63.0 °C | TCI[3] |

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, based on the molecular formula C₁₃H₁₃NO₂S.

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

-

Total Molecular Weight: 156.143 + 13.104 + 14.007 + 31.998 + 32.06 = 247.312 u

Synthesis and Purification

The synthesis of this compound is a standard nucleophilic substitution reaction. The protocol described below is based on well-established methods for the formation of N,N-disubstituted sulfonamides from sulfonyl chlorides.

Synthetic Scheme

The reaction proceeds by the coupling of p-toluenesulfonyl chloride with dipropargylamine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis Reaction Workflow.

Experimental Protocol

Materials:

-

p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

-

Dipropargylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dipropargylamine (1.05 eq) and anhydrous dichloromethane. Cool the flask to 0°C in an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (p-toluenesulfonyl chloride) is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its two terminal alkyne groups. These groups are ideal substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is prized for its high yield, stereospecificity, and tolerance of a wide variety of functional groups, making it ideal for complex biological applications.[4][5]

Caption: Catalytic Cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development and Bioconjugation

The bifunctional nature of this compound makes it an invaluable tool for researchers. It can be used to link two separate azide-modified molecules together, forming homodimers or constructing more complex molecular architectures. This is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and radiolabeled imaging agents.[6]

General Protocol for Homobifunctional Conjugation

This protocol outlines the use of the title compound to link two equivalents of an azide-functionalized biomolecule (e.g., a peptide or oligonucleotide).

Materials:

-

This compound (0.5 eq)

-

Azide-functionalized biomolecule (1.0 eq)

-

Copper(II) sulfate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a Cu(I) stabilizing ligand)

-

Phosphate-buffered saline (PBS) or a suitable buffer system

Procedure:

-

Preparation: In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the chosen buffer.

-

Linker Addition: Add the this compound linker to the solution.

-

Catalyst Premix: In a separate tube, prepare the catalyst solution by adding sodium ascorbate to an aqueous solution of CuSO₄. The solution should turn from blue to a faint yellow/colorless, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Initiation: Add the freshly prepared catalyst solution to the biomolecule/linker mixture.

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

-

Purification: Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted components and catalyst.

Conclusion

This compound is a high-purity, well-characterized, and synthetically accessible homobifunctional linker. Its molecular weight of 247.32 g/mol and dual terminal alkyne functionalities make it an optimal reagent for advanced applications in drug discovery, chemical biology, and materials science. The robust and efficient nature of its participation in click chemistry reactions ensures its continued relevance for scientists and researchers aiming to construct complex, covalently linked molecular systems with high precision and yield.

References

- 1. N,N-Dipropargyl-p-toluenesulfonamide | 18773-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. svkm-iop.ac.in [svkm-iop.ac.in]

- 3. N,N-Dipropargyl-p-toluenesulfonamide | 18773-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation [mdpi.com]

- 6. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The presence of two terminal alkyne functionalities, known as propargyl groups, makes it a versatile building block for the synthesis of more complex molecules through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. The 4-methylbenzenesulfonamide, or tosyl, group is a common protecting group for amines and a key structural motif in many pharmaceuticals. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the spectral data for this compound, including predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide details the methodologies for data acquisition and offers in-depth interpretations of the spectral features, grounded in fundamental chemical principles.

Molecular Structure and Synthesis

The structure of this compound consists of a central nitrogen atom bonded to a tosyl group and two propargyl groups.

Caption: Molecular Structure of this compound.

A plausible synthetic route to this compound involves the reaction of 4-methylbenzenesulfonamide with two equivalents of a propargyl halide (e.g., propargyl bromide) in the presence of a base.

Caption: Proposed Synthesis Workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.3 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |

| ~4.2 | Doublet | 4H | Methylene protons (-CH₂-) of the propargyl groups |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) of the tosyl group |

| ~2.2 | Triplet | 2H | Acetylenic protons (-C≡CH) of the propargyl groups |

Experimental Protocol for ¹H NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1]

-

Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp spectral lines.[1]

-

Data Acquisition : A standard one-pulse proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region will display two doublets, characteristic of a para-substituted benzene ring. The downfield doublet around 7.8 ppm corresponds to the protons ortho to the electron-withdrawing sulfonyl group, while the upfield doublet around 7.3 ppm is assigned to the protons meta to this group.

The methylene protons of the two equivalent propargyl groups are expected to appear as a doublet around 4.2 ppm due to coupling with the acetylenic proton. The singlet at approximately 2.4 ppm is characteristic of the methyl group on the tosyl moiety. The acetylenic protons of the two equivalent propargyl groups should appear as a triplet around 2.2 ppm, resulting from coupling to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Quaternary aromatic carbon attached to the sulfonyl group |

| ~135 | Quaternary aromatic carbon attached to the methyl group |

| ~130 | Aromatic CH carbons ortho to the sulfonyl group |

| ~128 | Aromatic CH carbons meta to the sulfonyl group |

| ~78 | Quaternary acetylenic carbon (-C≡CH) |

| ~74 | Methine acetylenic carbon (-C≡CH) |

| ~40 | Methylene carbons (-CH₂-) of the propargyl groups |

| ~21 | Methyl carbon (-CH₃) of the tosyl group |

Experimental Protocol for ¹³C NMR

-

Sample Preparation : A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]

-

Instrument Setup and Shimming : The procedure is similar to that for ¹H NMR.

-

Data Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal through the Nuclear Overhauser Effect (NOE). A larger number of scans is generally required.

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The aromatic region will exhibit four signals: two for the quaternary carbons and two for the protonated carbons of the para-substituted ring. The two acetylenic carbons of the propargyl groups will be observed in the range of 70-80 ppm. The methylene carbons attached to the nitrogen will appear around 40 ppm, and the methyl carbon of the tosyl group will be seen at approximately 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~2120 | C≡C stretch | Terminal Alkyne |

| ~1350 & ~1160 | Asymmetric & Symmetric SO₂ stretch | Sulfonamide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum : An initial spectrum of the clean ATR crystal is recorded as the background.

-

Sample Application : A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition : The infrared spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

-

Cleaning : The ATR crystal is thoroughly cleaned with an appropriate solvent after the measurement.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne.[2][3] A weaker but sharp absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch.[2][3] The presence of the sulfonamide group will be confirmed by two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Additionally, C-H stretching vibrations for the aromatic ring and the aliphatic methylene and methyl groups will be observed in the 3100-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺·) : m/z = 263 (corresponding to the molecular weight of C₁₃H₁₃NO₂S)

-

Major Fragment Ions :

-

m/z = 155 (loss of one propargyl group and cleavage of the S-N bond, [CH₃C₆H₄SO₂]⁺)

-

m/z = 108 (loss of SO₂ from the m/z 155 fragment, [CH₃C₆H₄]⁺)

-

m/z = 91 (rearrangement and loss of CH₃ from the m/z 108 fragment, tropylium ion [C₇H₇]⁺)

-

m/z = 39 (propargyl cation, [C₃H₃]⁺)

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after chromatographic separation (e.g., GC-MS or LC-MS).

-

Ionization : The sample molecules are ionized. In electron ionization (EI), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[4]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

Detection : The separated ions are detected, and their abundance is recorded.[4]

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern is crucial for structural confirmation. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond.[5][6] The observation of a fragment at m/z 155, corresponding to the tosyl group, and its subsequent fragmentation to ions at m/z 108 and 91 would be strong evidence for the 4-methylbenzenesulfonamide moiety. The presence of a peak at m/z 39 would confirm the presence of the propargyl groups.

Conclusion

The comprehensive spectral analysis of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust framework for its structural elucidation and characterization. The predicted spectral data, based on established chemical principles and comparison with related structures, offer a reliable reference for researchers working with this versatile compound. The detailed experimental protocols and interpretations provided in this guide are intended to support the accurate and efficient analysis of this and similar molecules in a research and development setting.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data. The principles and methodologies discussed herein are grounded in established spectroscopic theory and best practices in analytical chemistry.

Introduction

This compound, a molecule of interest in synthetic and medicinal chemistry, possesses a unique structural framework combining a tosyl group with two propargyl moieties. The presence of these distinct functional groups gives rise to a characteristic ¹H NMR spectrum that serves as a crucial tool for its identification and characterization. Understanding the nuances of this spectrum is paramount for verifying the successful synthesis of the compound and for assessing its purity. This guide will systematically deconstruct the expected ¹H NMR spectrum, providing a foundational understanding for researchers working with this and structurally related compounds.

Molecular Structure and Proton Environments

A thorough analysis of a ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of all non-equivalent proton environments. In this compound, there are four distinct sets of protons, as illustrated in the diagram below.

Figure 1. Molecular structure of this compound highlighting the distinct proton environments.

The four key proton environments are:

-

Ar-H (Aromatic Protons): The protons on the para-substituted benzene ring. Due to the substitution pattern, these will appear as two distinct signals, each integrating to two protons.

-

CH₃ (Methyl Protons): The three equivalent protons of the methyl group attached to the benzene ring.

-

N-CH₂ (Methylene Protons): The protons of the two equivalent methylene groups adjacent to the nitrogen atom of the sulfonamide.

-

C≡C-H (Alkynyl Protons): The protons at the terminus of the two equivalent alkyne functionalities.

Theoretical ¹H NMR Spectrum Prediction

Based on established chemical shift principles and data from analogous structures, a theoretical ¹H NMR spectrum can be predicted.[1][2] The electron-withdrawing nature of the sulfonamide group and the anisotropic effects of the aromatic ring and alkyne groups will significantly influence the chemical shifts of the neighboring protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| Ar-H (ortho to SO₂N) | 7.70 - 7.80 | Doublet (d) | 2H | These protons are deshielded by the strongly electron-withdrawing sulfonamide group. They are coupled to the meta protons, resulting in a doublet.[3][4] |

| Ar-H (meta to SO₂N) | 7.30 - 7.40 | Doublet (d) | 2H | These protons are less deshielded than the ortho protons. They are coupled to the ortho protons, appearing as a doublet.[3][5] |

| N-CH₂ | 4.00 - 4.20 | Doublet (d) | 4H | The methylene protons are adjacent to the electronegative nitrogen atom, causing a downfield shift. They exhibit long-range coupling with the terminal alkynyl proton.[6] |

| CH₃ | 2.40 - 2.50 | Singlet (s) | 3H | The methyl protons on the aromatic ring typically appear in this region and are not coupled to other protons, hence a singlet is expected.[4][7] |

| C≡C-H | 2.20 - 2.30 | Triplet (t) | 2H | The terminal alkynyl proton is coupled to the two methylene protons four bonds away (⁴J coupling), resulting in a triplet.[8][9] |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized experimental procedure is essential. The following protocol is recommended for ensuring accurate and reproducible results.

Figure 2. Workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). A comprehensive list of chemical shifts for common impurities in these solvents can be found in the literature to aid in their identification.[10][11]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

-

Transfer to NMR Tube:

-

Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals corresponding to each proton environment.

-

Interpretation of the Spectrum

A representative ¹H NMR spectrum of this compound would exhibit the following key features, consistent with the theoretical predictions:

-

Aromatic Region (7.0 - 8.0 ppm): Two distinct doublets are observed. The downfield doublet, typically around 7.75 ppm, corresponds to the two aromatic protons ortho to the electron-withdrawing sulfonamide group. The upfield doublet, around 7.35 ppm, is assigned to the two aromatic protons meta to the sulfonamide group. The coupling constant for both doublets (³J) is expected to be in the range of 8-9 Hz, which is characteristic of ortho-coupling in a benzene ring.[12][13]

-

Methylene and Alkynyl Region (2.0 - 4.5 ppm): A doublet corresponding to the four protons of the two N-CH₂ groups appears around 4.1 ppm. The splitting of this signal is due to long-range coupling (⁴J) with the terminal alkynyl proton. This long-range coupling through the π-system of the alkyne is a characteristic feature.[14] A triplet for the two terminal alkynyl protons (C≡C-H) is observed further upfield, typically around 2.25 ppm, with a coupling constant that matches that of the methylene doublet (⁴J ≈ 2.5 Hz).[9][14]

-

Aliphatic Region (0 - 2.5 ppm): A sharp singlet integrating to three protons is present at approximately 2.45 ppm. This signal is unambiguously assigned to the methyl group protons of the tosyl moiety.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, characterized by its chemical shift, multiplicity, and integration, corresponds to a specific set of protons within the molecule. A thorough understanding of this spectrum, guided by the principles outlined in this technical guide, is indispensable for chemists and researchers engaged in the synthesis and application of this compound. The predicted and interpreted spectral data provide a reliable benchmark for the structural verification and purity assessment of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Duke NMR Center Coupling constants [sites.duke.edu]

- 14. Video: ¹H NMR: Long-Range Coupling [jove.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical predictions, experimental protocols, and advanced spectral interpretation necessary for the unambiguous structural elucidation of this molecule.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its combination of a sulfonamide core, a well-established pharmacophore, and two reactive propargyl groups. The terminal alkyne functionalities offer versatile handles for further chemical modifications, such as click chemistry, making this compound a valuable building block in medicinal chemistry and materials science.

Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides a unique fingerprint of the carbon skeleton, revealing the number of distinct carbon environments and offering insights into their electronic surroundings. This guide will walk through the complete process of analyzing this compound by ¹³C NMR, from sample preparation to the application of advanced 2D NMR techniques for definitive signal assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

The structure of this compound possesses a plane of symmetry that renders the two propargyl groups chemically equivalent. Consequently, we anticipate a total of 7 unique carbon signals in the ¹³C NMR spectrum. The predicted chemical shifts (δ) in parts per million (ppm), relative to a tetramethylsilane (TMS) standard, are detailed in Table 1. These predictions are based on established chemical shift ranges for analogous functional groups.[1][2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (CH₃) | 20-25 | Typical range for a methyl group on an aromatic ring.[5] |

| C2 (Aromatic CH) | 128-130 | Aromatic CH ortho to the methyl group. |

| C3 (Aromatic CH) | 127-129 | Aromatic CH ortho to the sulfonamide group.[6][7] |

| C4 (Quaternary C) | 143-146 | Aromatic quaternary carbon attached to the methyl group. |

| C5 (Quaternary C) | 135-138 | Aromatic quaternary carbon attached to the sulfonamide group. |

| C6 (CH₂) | 40-45 | Methylene carbon adjacent to the nitrogen of the sulfonamide. |

| C7 (Alkyne CH) | 78-82 | Terminal alkyne methine carbon (sp-hybridized).[3] |

| C8 (Quaternary C) | 73-77 | Internal alkyne quaternary carbon (sp-hybridized).[3] |

Visualizing the Molecular Structure and Carbon Numbering

Caption: Molecular structure with carbon numbering.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. Due to the low natural abundance of the ¹³C isotope (about 1.1%), a higher sample concentration and more scans are typically required compared to ¹H NMR.[3][8]

Sample Preparation

-

Mass Determination: Accurately weigh 50-100 mg of this compound.[8] A higher concentration will reduce the required acquisition time.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of the solvent.[9]

-

Dissolution: In a small vial, dissolve the sample in the deuterated solvent. Gentle vortexing may be required.[8]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of TMS can be added to the solvent.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters (Based on a 400 MHz Spectrometer)

The following are recommended starting parameters. Optimization may be necessary based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or zgdc30 | 30° pulse angle for optimal signal intensity over multiple scans.[10] |

| Acquisition Time (AQ) | ~1.0 s | Duration of signal detection. |

| Relaxation Delay (D1) | 2.0 s | Time for nuclei to return to equilibrium between pulses.[10] |

| Number of Scans (NS) | 128 or higher | Increased scans improve the signal-to-noise ratio.[10] |

| Spectral Width (SW) | 0-220 ppm | Covers the typical range for organic molecules.[1][11] |

| Decoupling | Broadband ¹H decoupling | Simplifies the spectrum by collapsing ¹³C-¹H couplings, resulting in single peaks for each carbon.[1] |

Advanced Spectral Analysis: A Self-Validating Approach

To move from predicted to confirmed assignments, a suite of advanced NMR experiments is employed. These techniques provide through-bond connectivity information, creating a robust, self-validating dataset.

DEPT-135: Differentiating Carbon Types

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[12][13]

-

CH₃ groups: Appear as positive peaks.

-

CH₂ groups: Appear as negative peaks (inverted).

-

CH groups: Appear as positive peaks.

-

Quaternary carbons: Are absent from the spectrum.

For our target molecule, a DEPT-135 spectrum would show:

-

Positive Peaks: C1 (CH₃), C2 (CH), C3 (CH), C7 (CH)

-

Negative Peak: C6 (CH₂)

-

Absent Peaks: C4, C5, C8 (all quaternary)

This allows for the immediate and unambiguous identification of the methylene carbon (C6) and helps to group the remaining signals.

2D NMR: Unambiguous Signal Assignment

Two-dimensional NMR experiments are the cornerstone of modern structural elucidation. For this molecule, HSQC and HMBC experiments are particularly powerful.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[14] It provides direct C-H one-bond connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[14] This is crucial for piecing together the carbon skeleton by identifying longer-range connectivities.

HMBC Correlation Workflow

The following diagram illustrates the expected key HMBC correlations that would definitively link the different fragments of the molecule.

Caption: Expected key HMBC correlations for structural confirmation.

By systematically analyzing these correlations, each carbon signal can be assigned with a high degree of confidence, providing a self-validating structural proof. For instance, the protons of the methylene group (H at C6) are expected to show correlations to the quaternary aromatic carbon C5, as well as to both alkyne carbons C7 and C8. This single set of correlations definitively links the tosyl group to the propargyl side chains.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that combines foundational 1D spectroscopy with advanced 2D techniques. By following a systematic approach of prediction, careful experimentation, and detailed analysis using DEPT, HSQC, and HMBC, researchers can achieve an unambiguous and robust structural characterization. This guide provides the necessary framework for scientists to confidently undertake this analysis, ensuring the integrity of their chemical research and development efforts.

References

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. youtube.com [youtube.com]

- 4. compoundchem.com [compoundchem.com]

- 5. p-Toluenesulfonamide (70-55-3) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Stability and storage conditions for 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide.

An In-Depth Technical Guide to the Stability and Storage of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Abstract

This compound is a specialized chemical intermediate whose utility is intrinsically linked to the high reactivity of its dual terminal alkyne functionalities. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will delve into the chemical rationale behind optimal storage and handling protocols, explore potential degradation pathways, and offer validated experimental methods for stability assessment. This document is intended for researchers, chemists, and quality control professionals who require a deep understanding of how to maintain the integrity and purity of this valuable reagent.

Introduction: A Molecule of Duality

This compound is a molecule defined by a structural duality: the robust, electron-withdrawing p-toluenesulfonamide (tosyl) group and two highly reactive N-propargyl (prop-2-yn-1-yl) terminal alkyne groups. The tosylamide core provides a stable scaffold, rendering the nitrogen atom significantly less nucleophilic than a typical tertiary amine.[1] This stability is a cornerstone of its function as a protecting group in many synthetic contexts.[2][3]

Conversely, the twin terminal alkyne moieties are hubs of reactivity, poised for participation in a variety of synthetic transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The acidic nature of the terminal alkyne protons also allows for deprotonation to form highly nucleophilic acetylide anions.[4][5] This duality—a stable core functionalized with reactive groups—makes understanding and controlling its stability paramount for successful and reproducible research. Improper storage or handling can lead to compromised purity, inconsistent reactivity, and the failure of downstream applications.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before discussing its stability profile.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 18773-54-1 | [6] |

| Molecular Formula | C₁₃H₁₃NO₂S | [6][7] |

| Molecular Weight | 247.31 g/mol | - |

| Appearance | Yellow to white solid | [8] |

| Purity | Typically ≥97% | [9] |

| Structure |

| [7] |

Core Principles of Chemical Stability

The stability of this compound is governed by the interplay of its constituent functional groups.

-

The Sulfonamide Backbone: The N-tosyl group is exceptionally stable due to the strong electron-withdrawing nature of the sulfonyl moiety, which delocalizes the nitrogen's lone pair of electrons.[1] This makes the sulfonamide bond highly resistant to cleavage under neutral and mildly acidic or basic conditions.[2][3] However, under harsh hydrolytic (strong acid/base) or photolytic (UV light) conditions, this bond can be a point of failure.[10][11][12]

-

The Terminal Alkyne Groups: The terminal alkynes are the primary sites of potential degradation. Their high reactivity makes them susceptible to:

-

Oxidative Coupling/Polymerization: In the presence of oxygen and trace metals (like copper), terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) to form diyne linkages, leading to dimers, oligomers, and polymers.

-

Acid-Base Reactivity: The terminal alkyne proton is acidic (pKa ≈ 25), making it vulnerable to deprotonation by strong bases.[4][5] While this is a desired reaction in synthesis, unintentional exposure to basic contaminants during storage can lead to the formation of reactive acetylide anions.

-

Moisture: Terminal alkynes themselves are not directly hydrolyzed, but moisture can facilitate other degradation pathways, such as hydrolysis of the sulfonamide bond under certain conditions.[11][13]

-

Recommended Storage & Handling Protocols

Based on the core chemical principles, a multi-faceted approach is required to ensure the long-term integrity of the compound. Commercial suppliers often recommend storing the material in a dry, dark, and ventilated place, sometimes under refrigeration and an inert atmosphere.[6][9]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lowering the temperature significantly reduces the rate of all potential degradation reactions, including oxidation and polymerization. While some related compounds are stored at room temperature, refrigeration provides an added layer of security.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | This is the most critical parameter. An inert atmosphere displaces oxygen, directly preventing oxidative degradation and polymerization of the alkyne groups. It also displaces moisture, preventing potential hydrolysis.[9] |

| Light | Amber Vial / Protect from Light | The aromatic tosyl group can absorb UV radiation, which can induce photodegradation, potentially leading to cleavage of the S-N bond or SO₂ extrusion.[11][12] Storing in an amber vial or in the dark is mandatory. |

| Moisture | Anhydrous Conditions / Use of Desiccant | Moisture can act as a nucleophile and facilitate the hydrolysis of the sulfonamide bond, especially if acidic or basic impurities are present.[11] Storage in a desiccator or under a dry, inert atmosphere is crucial. |

| Container | Glass Vial with PTFE-lined Cap | Use a clean, dry glass container. The Polytetrafluoroethylene (PTFE) liner provides an inert barrier, preventing leaching from or reaction with the cap material. |

Handling Procedures

Adherence to proper handling techniques is as crucial as storage.

-

Equilibration: Before opening, always allow the container to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water into the product.[13]

-

Inert Atmosphere Operations: Whenever possible, handle the solid in a glovebox or under a positive pressure stream of argon or nitrogen.

-

Weighing: Weigh out the desired amount quickly. For extended or repeated access, consider pre-aliquoting the bulk material into smaller, single-use vials under an inert atmosphere to avoid compromising the entire stock.

-

Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. If the intended reaction is sensitive to trace acid, consider using a solvent stored over a neutral drying agent.

Potential Degradation Pathways

Understanding how a molecule can degrade is key to preventing it. The primary vulnerabilities lie in reactions involving the sulfonamide linkage and the terminal alkyne groups.

Caption: Potential degradation and reaction pathways for the title compound.

-

Hydrolytic Cleavage: Under forcing acidic or basic conditions, the sulfonamide S-N bond can cleave, yielding p-toluenesulfonic acid and N,N-di(prop-2-yn-1-yl)amine.[10] This is generally not a concern under recommended storage conditions but can occur if the compound is stored improperly with acidic or basic contaminants.

-

Oxidative Degradation: This is a significant risk for terminal alkynes. Atmospheric oxygen, particularly when catalyzed by trace metal impurities, can lead to the formation of complex mixtures of dimers and oligomers, reducing the purity and molarity of the active compound.

-

Photodegradation: Sulfonamides are known to be susceptible to photodegradation.[12] Irradiation with UV light can promote cleavage of the S-N bond or extrusion of sulfur dioxide (SO₂), leading to a variety of photoproducts.[12][14]

Experimental Workflow: Forced Degradation Study

To empirically validate stability and identify potential degradants, a forced degradation (stress testing) study is the authoritative method. This protocol exposes the compound to exaggerated conditions to accelerate decomposition.

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation by HPLC

-

Preparation of Stock: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile (ACN).

-

Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with mobile phase and immediately inject into the HPLC system to serve as the t=0, unstressed control.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

-

Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

-

Thermal: Place a small amount of the solid compound in a vial and heat in an oven.

-

Photolytic: Expose a solution of the compound in a quartz cuvette to a UV lamp.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24 hours).

-

Quenching:

-

Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

-

The oxidative reaction can be quenched by dilution.

-

For the thermal sample, dissolve a weighed amount in solvent.

-

-

Analysis: Analyze all samples by a stability-indicating Reverse-Phase HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 220 nm and 254 nm; ESI-MS to identify parent and degradant masses.

-

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the mass of any new peaks to propose the structure of degradation products.

Conclusion

The long-term stability of this compound is readily achievable through diligent control of its environment. The primary threats to its integrity are oxygen, moisture, light, and elevated temperatures. The most effective preservation strategy involves storing the solid compound under an inert atmosphere of argon or nitrogen, in a sealed amber glass vial, under refrigerated conditions (2-8°C). By adhering to these protocols and employing careful handling techniques, researchers can ensure the compound's purity and reactivity, leading to more reliable and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [guidechem.com]

- 7. 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | C13H13NO2S | CID 329147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]